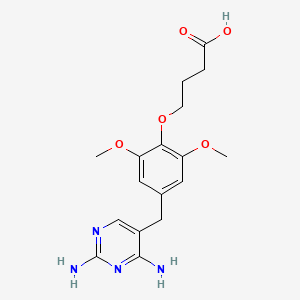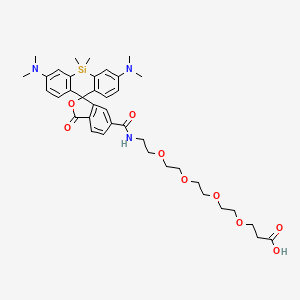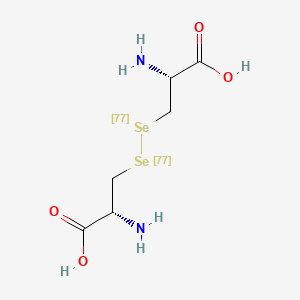
N6-Benzoyl-9-|A-D-arabinofuranosyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Benzoyl-9-β-D-arabinofuranosyladenine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N6-Benzoyl-9-β-D-arabinofuranosyladenin beinhaltet typischerweise die Benzoylierung von 9-β-D-arabinofuranosyladenin. Die Reaktionsbedingungen beinhalten oft die Verwendung von Benzoylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Benzoylierung an der N6-Position des Adeninrings zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von N6-Benzoyl-9-β-D-arabinofuranosyladenin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken, um die Verbindung in großen Mengen mit hoher Reinheit zu erhalten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N6-Benzoyl-9-β-D-arabinofuranosyladenin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre biologischen Eigenschaften verändern.
Substitution: Die Benzoylgruppe kann durch andere funktionelle Gruppen ersetzt werden, um neue Analoga mit unterschiedlichen Aktivitäten zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Substitutionsreaktionen beinhalten typischerweise Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Analoga erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N6-Benzoyl-9-β-D-arabinofuranosyladenin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese anderer Nukleosid-Analoga verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, insbesondere in Bezug auf DNA-Synthese und -Reparatur.
Medizin: Wird auf sein Potenzial als Antikrebsmittel untersucht, da es die Proliferation von Krebszellen hemmen kann.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der analytischen Chemie verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von N6-Benzoyl-9-β-D-arabinofuranosyladenin beinhaltet seine Einarbeitung in die zelluläre DNA, wo er die DNA-Synthese- und -Reparaturprozesse stört. Dies führt zur Hemmung der Proliferation von Krebszellen. Die Verbindung zielt auf bestimmte Enzyme ab, die an der DNA-Replikation beteiligt sind, wie z. B. DNA-Polymerase, und stört ihre normale Funktion .
Ähnliche Verbindungen:
- Adenosinphosphat
- Acadesin
- Clofarabin
- Fludarabinphosphat
- Vidarabin
Vergleich: N6-Benzoyl-9-β-D-arabinofuranosyladenin ist unter diesen Verbindungen aufgrund seiner spezifischen Benzoylierung an der N6-Position einzigartig, die seine Stabilität und biologische Aktivität erhöht. Im Gegensatz zu einigen der anderen Analoga hat es ein höheres Potenzial gezeigt, das Fortschreiten von Krebs zu hemmen, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Wirkmechanismus
The mechanism of action of N6-Benzoyl-9-β-D-arabinofuranosyladenine involves its incorporation into cellular DNA, where it interferes with DNA synthesis and repair processes. This leads to the inhibition of cancer cell proliferation. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts their normal function .
Vergleich Mit ähnlichen Verbindungen
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Comparison: N6-Benzoyl-9-β-D-arabinofuranosyladenine is unique among these compounds due to its specific benzoylation at the N6 position, which enhances its stability and biological activity. Unlike some of the other analogs, it has shown a higher potential for inhibiting cancer progression, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C17H17N5O5 |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12?,13+,17-/m1/s1 |
InChI-Schlüssel |
NZDWTKFDAUOODA-LXAXPIHBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
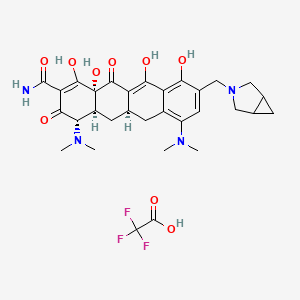

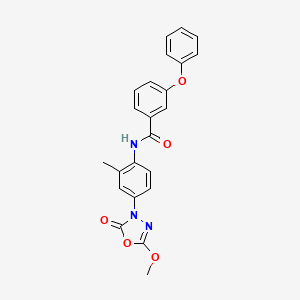
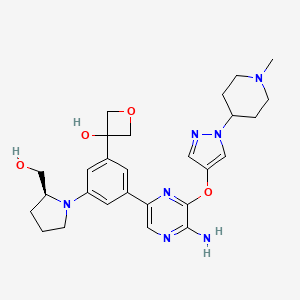
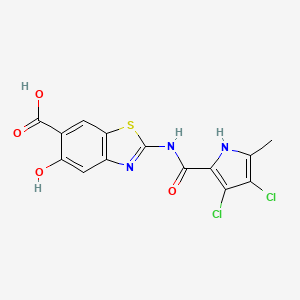
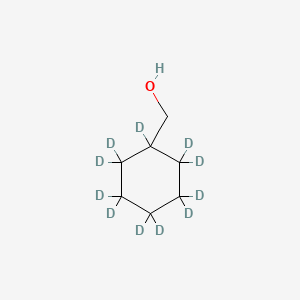
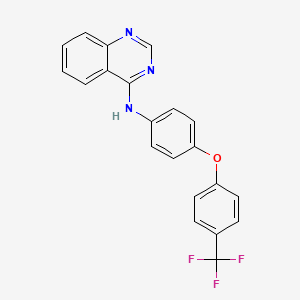
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
